
Orbofiban acetate
Descripción general
Descripción
El acetato de orbofiban es un fármaco de molécula pequeña que actúa como antagonista del receptor de la glucoproteína IIb/IIIa plaquetaria. Este compuesto inhibe eficazmente la agregación plaquetaria cuando se administra por vía oral. Fue desarrollado inicialmente por Pfizer Inc. para el tratamiento de enfermedades cardiovasculares, particularmente para afecciones como la angina inestable y el infarto de miocardio .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del acetato de orbofiban implica varios pasos clave. Una de las rutas sintéticas incluye la condensación de una benzamida sustituida con éster etílico de beta-alanina y diimidazol de carbonilo en piridina para producir una urea sustituida. Este intermedio se trata entonces con clorhidrato de hidroxilamina y trietilamina en acetato de etilo para obtener la N-hidroxibenzamida .
Métodos de producción industrial
Los métodos de producción industrial para el acetato de orbofiban no están ampliamente documentados en el dominio público. la síntesis normalmente implica técnicas estándar de síntesis orgánica, incluidas reacciones de condensación, amidación y procesos de purificación para asegurar la pureza y eficacia del compuesto .
Análisis De Reacciones Químicas
Receptor Binding Mechanism
Orbofiban acetate binds reversibly to the αIIbβ3 integrin through a dual coordination mechanism:
-
Arg-mimetic interaction : The compound's basic nitrogen forms hydrogen bonds with αIIb subunit residue Asp-224 .
-
Metal ion coordination : Its carboxyl group coordinates the Mg²⁺ or Mn²⁺ ion in the β3 subunit's metal ion–dependent adhesion site (MIDAS) .
This interaction prevents conformational changes in the receptor (e.g., headpiece extension or β1-α1 loop movement), stabilizing it in a closed, inactive state .
Key Structural Features
Crystallography studies show that orbofiban does not induce significant β3 hybrid domain swing or βI domain remodeling, unlike RGD-based antagonists (e.g., eptifibatide) .
Inhibition of Platelet Aggregation
-
Ex vivo studies : Orbofiban reduces ADP-induced platelet aggregation to 3% of baseline at 6 hours post-administration .
-
Dose dependency : Inhibition correlates with plasma concentration (peak effect at 2–6 hours) .
Selectivity
Pharmacokinetic Interactions
Parameter | Value | Reference |
---|---|---|
Bioavailability | 28% | |
Half-life (t<sub>1/2</sub>) | 18 hours | |
Plasma protein binding | >90% |
Orbofiban's prolonged half-life allows sustained receptor occupancy but increases bleeding risk in genetic subpopulations (e.g., GNB3 T allele carriers) .
Comparative Analysis With Other GPIIb/IIIa Antagonists
Agent | MIDAS Coordination | Conformational Priming | Bleeding Risk |
---|---|---|---|
Orbofiban | Indirect (via W2) | Moderate | High |
Eptifibatide | Direct | High | Moderate |
Tirofiban | Direct | High | Moderate |
Roxifiban | Direct | Low | Low |
Orbofiban’s indirect water-mediated MIDAS interaction reduces receptor priming compared to eptifibatide but increases off-target effects .
Clinical Implications of Chemical Interactions
-
Thrombocytopenia risk : Orbofiban induces mild thrombocytopenia (2–4% incidence) due to autoantibody formation against αIIbβ3 .
-
Drug-receptor kinetics : Slow dissociation (t<sub>1/2</sub> ≈ 18 hours) prolongs antiplatelet activity but complicates reversal .
Limitations in Research Data
-
No published X-ray crystallography structures of orbofiban-αIIbβ3 complexes exist, unlike tirofiban or eptifibatide .
-
In vitro assays oversimplify shear stress conditions affecting platelet adhesion .
This compound’s chemical interactions exemplify the trade-offs in GPIIb/IIIa antagonist design: moderate receptor affinity and conformational effects improve safety over earlier agents, but pharmacokinetic properties limit therapeutic utility. Further structural studies are needed to optimize its water-mediated binding mechanism .
Aplicaciones Científicas De Investigación
El acetato de orbofiban se ha estudiado ampliamente por sus aplicaciones en diversos campos:
Química: Se utiliza como compuesto modelo para estudiar los antagonistas de la glucoproteína IIb/IIIa.
Biología: Se investiga por sus efectos sobre la agregación plaquetaria y la salud cardiovascular.
Medicina: Se explora su potencial para tratar los síndromes coronarios agudos, incluida la angina inestable y el infarto de miocardio
Industria: Se utiliza en el desarrollo de nuevas terapias antiplaquetarias y fármacos cardiovasculares.
Mecanismo De Acción
El acetato de orbofiban ejerce sus efectos inhibiendo específicamente la unión del fibrinógeno al receptor de la glucoproteína IIb/IIIa en las plaquetas. Esta inhibición previene la agregación plaquetaria y la formación de trombos, que son procesos críticos en el desarrollo de las enfermedades cardiovasculares. Los objetivos moleculares implicados incluyen el receptor de la glucoproteína IIb/IIIa, que es una integrina que se encuentra en la superficie de las plaquetas .
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares al acetato de orbofiban incluyen:
- Abciximab
- Tirofiban
- Eptifibatide
- Roxifiban
Singularidad
El acetato de orbofiban es único por su biodisponibilidad oral y su inhibición específica del receptor de la glucoproteína IIb/IIIa. A diferencia de otros inhibidores de la glucoproteína IIb/IIIa que requieren administración intravenosa, el acetato de orbofiban puede administrarse por vía oral, lo que lo hace más conveniente para el uso a largo plazo .
Conclusión
El acetato de orbofiban es un compuesto significativo en el campo de la medicina cardiovascular debido a su potente actividad antiplaquetaria y su biodisponibilidad oral
Actividad Biológica
Orbofiban acetate is an orally active antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, primarily known for its role in inhibiting platelet aggregation. This compound has been the subject of extensive research due to its implications in treating acute coronary syndromes (ACS) and preventing thrombotic events.
Orbofiban functions by specifically inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor on platelets. This inhibition prevents platelet aggregation, which is a crucial step in thrombus formation during cardiovascular events. The mechanism involves blocking the conformational changes required for fibrinogen binding, thereby reducing platelet activation and aggregation .
Pharmacokinetics and Dosage
Research indicates that orbofiban is administered orally, with dosing regimens varying across clinical trials. A pivotal trial involved administering 50 mg of orbofiban twice daily, with some patients receiving a higher dose after an initial period. However, this approach led to concerning outcomes regarding mortality rates among patients with ACS .
Clinical Efficacy and Safety
Despite its pharmacological promise, orbofiban's clinical efficacy has been mixed. In a large-scale study involving over 10,000 patients, the fixed-dose regimen did not significantly reduce major cardiovascular events compared to placebo. Notably, there was an observed increase in mortality within certain treatment groups, leading to the premature termination of the trial .
Table 1: Summary of Clinical Trials Involving Orbofiban
Adverse Effects
The adverse effects associated with orbofiban include increased risks of major bleeding events. In trials, the incidence of bleeding was significantly higher among patients treated with orbofiban compared to those receiving placebo. Specifically, rates were reported at 2.0%, 3.7%, and 4.5% across different dosage groups .
Genetic Factors Influencing Efficacy
Recent studies have identified genetic factors that may influence patient responses to orbofiban. The presence of the GNB3 T allele was associated with a higher risk of bleeding among patients treated with orbofiban, suggesting that genetic screening could play a role in personalizing treatment for better safety outcomes .
Comparative Studies with Other Antagonists
Orbofiban's efficacy has been compared to both oral and intravenous GPIIb/IIIa inhibitors such as eptifibatide and tirofiban. In these studies, orbofiban demonstrated a lower potency in inhibiting platelet aggregation compared to its counterparts . The comparative effectiveness is crucial as it informs clinical decisions regarding the choice of antiplatelet therapy.
Propiedades
IUPAC Name |
acetic acid;ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4.C2H4O2/c1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19;1-2(3)4/h3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25);1H3,(H,3,4)/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHRWVBUJHJCLV-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167544 | |
Record name | Orbofiban acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163250-91-7 | |
Record name | Orbofiban acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163250-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Orbofiban acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163250917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orbofiban acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORBOFIBAN ACETATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXH3TSO8AS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.